4-(Chloromethoxy)-2-fluorobenzonitrile
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Overview
Description
4-(Chloromethoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethoxy group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2-fluorobenzonitrile typically involves the chloromethylation of 2-fluorobenzonitrile. One common method includes the reaction of 2-fluorobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho and para positions relative to itself.
Hydrolysis: The chloromethoxy group can be hydrolyzed to form the corresponding hydroxymethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled temperature conditions.
Hydrolysis: Aqueous acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of 4-(Hydroxymethoxy)-2-fluorobenzonitrile.
Scientific Research Applications
4-(Chloromethoxy)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)-2-fluorobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with active sites of enzymes, while the chloromethoxy group can participate in nucleophilic or electrophilic interactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethoxy)-2-fluorobenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
4-(Chloromethoxy)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(Chloromethoxy)-2-methylbenzonitrile: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
4-(Chloromethoxy)-2-fluorobenzonitrile is unique due to the presence of both a chloromethoxy group and a fluorine atom on the benzene ring
Biological Activity
4-(Chloromethoxy)-2-fluorobenzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C₈H₈ClFNO
- Molecular Weight : 189.61 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features contribute to its interaction with biological targets, influencing its efficacy.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity. In vitro tests revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Candida albicans | 32 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).
A recent study reported the following IC₅₀ values for different cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 15.2 |
PC-3 | 12.5 |
HeLa | 18.0 |
These findings indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell survival and proliferation in cancer cells.
- Interaction with Receptors : It is hypothesized that the chloromethoxy and fluorine substituents enhance binding affinity to specific receptors involved in tumor growth.
- Induction of Oxidative Stress : The compound may promote oxidative stress within cells, leading to increased apoptosis rates.
Study on Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial properties of various benzonitrile derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for further development.
Study on Anticancer Properties
In an experiment published in a reputable journal, the effects of this compound on MCF-7 breast cancer cells were assessed. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation.
Properties
Molecular Formula |
C8H5ClFNO |
---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
4-(chloromethoxy)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c9-5-12-7-2-1-6(4-11)8(10)3-7/h1-3H,5H2 |
InChI Key |
UIEDYTNHFISTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)F)C#N |
Origin of Product |
United States |
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